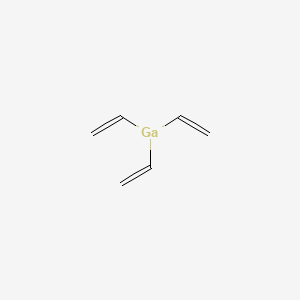
Thalidomide-O-C2-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-C2-Br is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the late 1950s and early 1960s due to its teratogenic effects, causing severe birth defects when taken by pregnant women. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various medical conditions, including multiple myeloma and leprosy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C2-Br involves several steps, starting with the preparation of thalidomide itself. Thalidomide is synthesized from phthalic anhydride and L-glutamic acid through a series of reactions, including cyclization and amidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Thalidomide-O-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom at the C2 position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thalidomide derivatives .
科学研究应用
Thalidomide-O-C2-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating cancers, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Thalidomide-O-C2-Br exerts its effects through multiple mechanisms:
Molecular Targets: The primary target is cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex.
Pathways Involved: The compound modulates various signaling pathways, including those related to inflammation, angiogenesis, and immune response.
相似化合物的比较
Thalidomide-O-C2-Br is compared with other thalidomide derivatives such as lenalidomide and pomalidomide:
Lenalidomide: More potent in modulating immune responses and has fewer side effects.
Pomalidomide: Similar to lenalidomide but with enhanced efficacy in certain cancers.
Uniqueness: This compound’s unique bromine substitution at the C2 position provides distinct chemical properties and biological activities
Similar Compounds
- Lenalidomide
- Pomalidomide
- Iberdomide
- CC-220
This compound continues to be a subject of extensive research due to its potential therapeutic applications and unique chemical properties. Its development highlights the importance of understanding and mitigating the risks associated with pharmaceutical compounds while exploring their beneficial uses.
属性
分子式 |
C15H13BrN2O5 |
|---|---|
分子量 |
381.18 g/mol |
IUPAC 名称 |
4-(2-bromoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H13BrN2O5/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20/h1-3,9H,4-7H2,(H,17,19,20) |
InChI 键 |
UGUQDJUBQKMKOR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


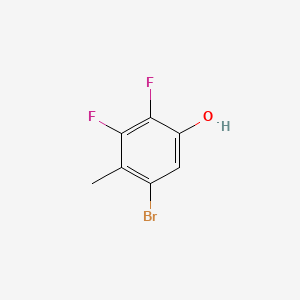
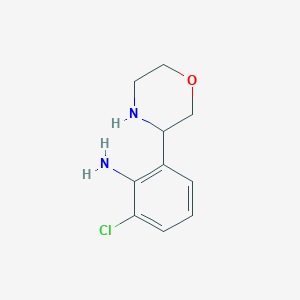
![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
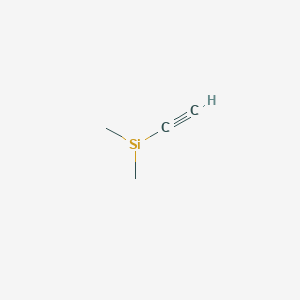
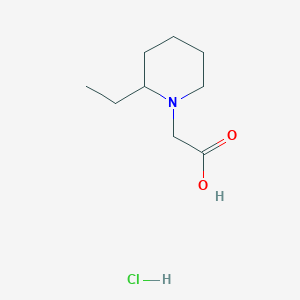

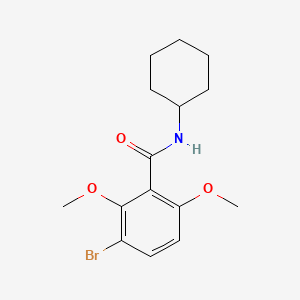
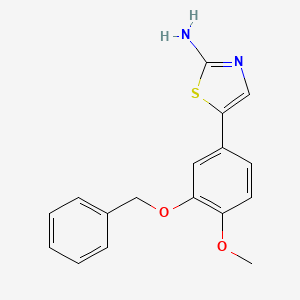

![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)

![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
